molecular formula C21H18N4O B6015814 N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE

Cat. No.: B6015814
M. Wt: 342.4 g/mol
InChI Key: YBEMALJUUCNJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a naphthalene moiety, and a pyridine carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the naphthalene moiety and the pyridine carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • N-(Cyano(naphthalen-1-yl)methyl)benzamides
  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride

Uniqueness

N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring, naphthalene moiety, and pyridine carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-methyl-2-(naphthalen-1-ylmethyl)pyrazol-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-12-20(23-21(26)17-9-5-11-22-13-17)25(24-15)14-18-8-4-7-16-6-2-3-10-19(16)18/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEMALJUUCNJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CN=CC=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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